Oxathiolan 5IU-alpha
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Overview
Description
Oxathiolan 5IU-alpha is a chemical compound with the molecular formula C8H9IN2O4S. It contains a five-membered ring structure, which includes sulfur and oxygen atoms. This compound is part of the oxathiolane family, known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing oxathiolan derivatives involves the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is typically performed in a one-pot setup, yielding the desired product in high efficiency . Another method involves the enzyme-catalyzed dynamic covalent kinetic resolution, which uses lipase B from Candida antarctica to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of oxathiolan derivatives often employs similar synthetic routes but on a larger scale. The use of stable thioketones and acetylenedicarboxylic acid in a controlled environment ensures high yield and purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxathiolan 5IU-alpha undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Oxathiolan 5IU-alpha has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological studies due to its unique structure and reactivity.
Medicine: Oxathiolan derivatives are known for their antiviral properties, particularly in the treatment of HIV and Hepatitis B
Industry: It is used in the production of various bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar core structure and are used in various synthetic applications
1,3-Oxathiolan-5-one derivatives: These are closely related and have significant biological activities.
Uniqueness
Oxathiolan 5IU-alpha stands out due to its specific molecular structure, which includes a unique combination of functional groups that contribute to its distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry highlight its uniqueness among similar compounds .
Properties
CAS No. |
145986-18-1 |
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Molecular Formula |
C8H9IN2O4S |
Molecular Weight |
356.14 g/mol |
IUPAC Name |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |
InChI Key |
UYRNPIMGMUUQJL-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I |
Origin of Product |
United States |
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